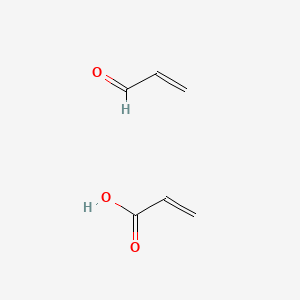
2-Propenoic acid, polymer with 2-propenal
Cat. No. B1229946
M. Wt: 128.13 g/mol
InChI Key: ORSLXQZSKCIHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04017364
Procedure details


A mixture containing 450 ml of degassed oxygen-free water, 60 ml of freshly distilled acrolein, 9 ml of acrylic acid, 6.6 ml of a solution of water oxygenated to 30 % and 12 ml of 2 N sulphuric acid, is prepared in a nitrogen atmosphere. 150 ml of a 2.75 % solution of sodium nitrite in degassed water is then progressively added over a period of about 40 minutes. On completion of the reaction, the pH-value is between 3 and 4 and the copolymer is present in precipitated form. After filtration, the precipitate is washed first with a solution of 0.002 M hydrochloric acid and then with acetone and dried. 7.75 g of the required copolymer are thus obtained. The presence of free aldehyde groups is detected by measuring the reducing power by the method J. S. Thompson et al already referred to in the text. In addition, the presence of free acid groups is detected by titration. It is found that 14 % by weight of the copolymer is in the form of free aldehyde groups and 17.6 % in the form of free acid groups.

Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
6.6 mL
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
O=O.[CH:3]([CH:5]=[CH2:6])=[O:4].[C:7]([OH:11])(=[O:10])[CH:8]=[CH2:9].N([O-])=O.[Na+]>O>[CH:3]([CH:5]=[CH2:6])=[O:4].[C:7]([OH:11])(=[O:10])[CH:8]=[CH2:9] |f:3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
|
Name
|
acrolein
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C=C
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
6.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
oxygenated to 30 % and 12 ml of 2 N sulphuric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is prepared in a nitrogen atmosphere
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
On completion of the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
the precipitate is washed first with a solution of 0.002 M hydrochloric acid
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with acetone and dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=C.C(C=C)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.75 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
